1-Vinylindane
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Overview
Description
1-Vinylindane, also known as 1-ethenyl-2,3-dihydro-1H-indene, is an organic compound with the molecular formula C11H12. It is a derivative of indane, featuring a vinyl group attached to the first carbon of the indane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Vinylindane can be synthesized through several methods. One common approach involves the vinylation of indane. This can be achieved by reacting indane with acetylene in the presence of a catalyst such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at atmospheric pressure. This method yields this compound with high purity and efficiency .
Industrial Production Methods: Industrial production of this compound typically involves large-scale vinylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Vinylindane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or ketones.
Reduction: Hydrogenation of the vinyl group can yield 1-ethylindane.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed for hydrogenation.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: 1-Ethylindane.
Substitution: Various substituted indane derivatives.
Scientific Research Applications
1-Vinylindane has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the production of advanced materials, such as polymers with unique optical and electronic properties
Mechanism of Action
The mechanism of action of 1-vinylindane and its derivatives depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-Vinylindole: Similar in structure but contains an indole ring instead of an indane ring.
1-Vinylcarbazole: Contains a carbazole ring, used in optoelectronic materials.
1-Vinylindanone: Features a ketone group, used in the synthesis of biologically active compounds.
Uniqueness: Its vinyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and materials science .
Properties
IUPAC Name |
1-ethenyl-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-2-9-7-8-10-5-3-4-6-11(9)10/h2-6,9H,1,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUYJYKXFNHYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342482 |
Source
|
Record name | 1-Vinylindane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51783-46-1 |
Source
|
Record name | 1-Vinylindane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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